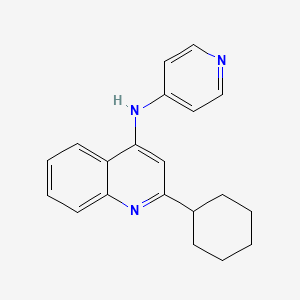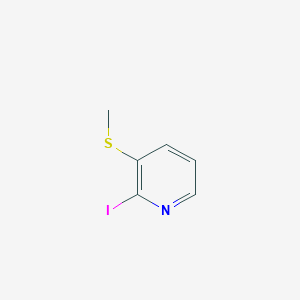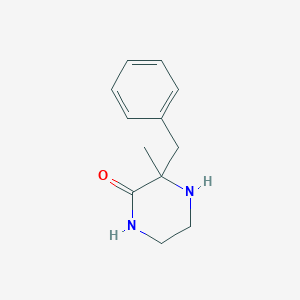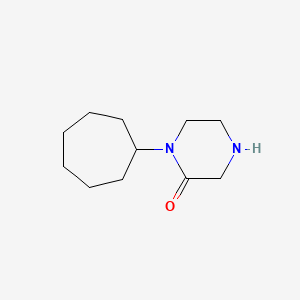
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a methyloxy group, a methylsulfonyl group, and a pyridinyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Methyloxy Group: The methyloxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride and a base.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles under appropriate conditions (e.g., palladium-catalyzed coupling reactions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC 名称 |
4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-7-9(8-3-5-12-6-4-8)13-11(14-10)18(2,15)16/h3-7H,1-2H3 |
InChI 键 |
FOUSJGAJKYJKJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC(=C1)C2=CC=NC=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)


![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)


![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)





